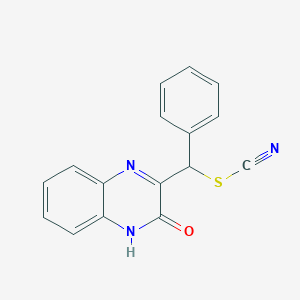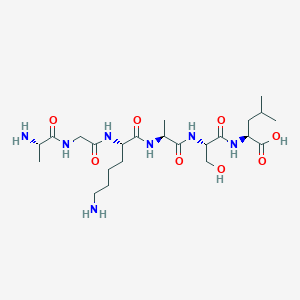
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an iodine atom at the 2-position and a cyclohexyl ring with a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-oxocyclohexanecarboxylic acid.
Formation of Intermediate: The 2-iodoaniline is first reacted with acetic anhydride to form N-(2-iodophenyl)acetamide.
Cyclohexylation: The intermediate N-(2-iodophenyl)acetamide is then reacted with 4-oxocyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The ketone group on the cyclohexyl ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is N-(2-Iodophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Chlorophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Fluorophenyl)-N-(4-oxocyclohexyl)acetamide
Uniqueness
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding interactions and reaction pathways.
Properties
CAS No. |
369387-34-8 |
|---|---|
Molecular Formula |
C14H16INO2 |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C14H16INO2/c1-10(17)16(11-6-8-12(18)9-7-11)14-5-3-2-4-13(14)15/h2-5,11H,6-9H2,1H3 |
InChI Key |
MQOUGFLRVCEHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCC(=O)CC1)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

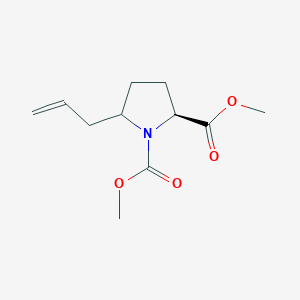

![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
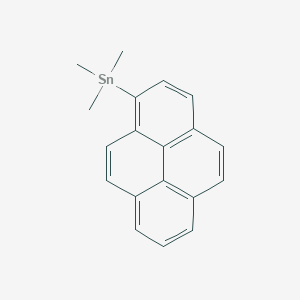
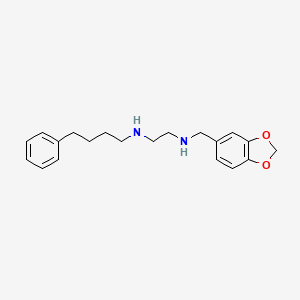
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
